3-methyl-1-(3-methylpyridin-4-yl)piperazine
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Overview
Description
3-methyl-1-(3-methylpyridin-4-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a methyl group and a pyridine ring also substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(3-methylpyridin-4-yl)piperazine typically involves the reaction of 3-methylpyridine with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperazine, followed by nucleophilic substitution with 3-methylpyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(3-methylpyridin-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine and pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-1-(3-methylpyridin-4-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-1-(3-methylpyridin-4-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-methylpiperazine
- 3-methylpyridine
- 4-methylpiperazine
Uniqueness
3-methyl-1-(3-methylpyridin-4-yl)piperazine is unique due to the presence of both a piperazine and a pyridine ring, each substituted with a methyl group. This dual substitution imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
1338971-03-1 |
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Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-methyl-1-(3-methylpyridin-4-yl)piperazine |
InChI |
InChI=1S/C11H17N3/c1-9-7-12-4-3-11(9)14-6-5-13-10(2)8-14/h3-4,7,10,13H,5-6,8H2,1-2H3 |
InChI Key |
LUONNSFFFMTTEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=NC=C2)C |
Purity |
95 |
Origin of Product |
United States |
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